molecular formula C10H11O3P B14463608 3H-Phosphindol-3-one, 1-ethoxy-1,2-dihydro-, 1-oxide CAS No. 73466-84-9

3H-Phosphindol-3-one, 1-ethoxy-1,2-dihydro-, 1-oxide

Cat. No.: B14463608
CAS No.: 73466-84-9
M. Wt: 210.17 g/mol
InChI Key: IJCUTULRTYINRB-UHFFFAOYSA-N
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Description

3H-Phosphindol-3-one, 1-ethoxy-1,2-dihydro-, 1-oxide is a chemical compound with the molecular formula C6H9O3P.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3H-Phosphindol-3-one, 1-ethoxy-1,2-dihydro-, 1-oxide typically involves the reaction of phosphindole derivatives with ethoxy groups under controlled conditions. The reaction is often catalyzed by specific catalysts to ensure high yield and purity. Common solvents used in the synthesis include ethanol and other organic solvents .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and high efficiency .

Chemical Reactions Analysis

Types of Reactions: 3H-Phosphindol-3-one, 1-ethoxy-1,2-dihydro-, 1-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphindole oxides, while reduction can produce phosphindole hydrides .

Scientific Research Applications

3H-Phosphindol-3-one, 1-ethoxy-1,2-dihydro-, 1-oxide has several applications in scientific research:

Mechanism of Action

The mechanism by which 3H-Phosphindol-3-one, 1-ethoxy-1,2-dihydro-, 1-oxide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 3H-Phosphindol-3-one, 1-ethoxy-1,2-dihydro-, 1-oxide is unique due to its specific ethoxy substitution, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

73466-84-9

Molecular Formula

C10H11O3P

Molecular Weight

210.17 g/mol

IUPAC Name

1-ethoxy-1-oxo-2H-phosphindol-3-one

InChI

InChI=1S/C10H11O3P/c1-2-13-14(12)7-9(11)8-5-3-4-6-10(8)14/h3-6H,2,7H2,1H3

InChI Key

IJCUTULRTYINRB-UHFFFAOYSA-N

Canonical SMILES

CCOP1(=O)CC(=O)C2=CC=CC=C12

Origin of Product

United States

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